

Application in Drug Metabolism and Pharmacokinetic Studies

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Compound of Interest

Compound Name: *N*-Desmethyl Zopiclone-*d*8

Cat. No.: B15600515

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N-Desmethyl Zopiclone-d8 is indispensable for pharmacokinetic (PK) studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of zopiclone. By adding a known concentration of the deuterated standard to biological samples (e.g., plasma, urine), researchers can accurately quantify the parent drug and its metabolites, even at low concentrations. This is because the stable isotope label ensures that the internal standard behaves nearly identically to the analyte during sample extraction and ionization, correcting for any variations in these processes.

Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation. The major metabolites are *N*-desmethylzopiclone (possessing some pharmacological activity) and zopiclone-*N*-oxide (inactive).^{[1][2][3]} The cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8, are the key players in these metabolic transformations.^[2] The use of **N-Desmethyl Zopiclone-d8** as an internal standard is crucial for accurately quantifying these metabolites and understanding the overall metabolic profile of zopiclone.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the analytical method of choice for the simultaneous quantification of zopiclone and its metabolites due to its high sensitivity and selectivity. In a typical assay, **N-Desmethyl Zopiclone-d8** is used as an internal standard to ensure reliable quantification.

Mass Spectrometry Parameters

The following table summarizes typical multiple reaction monitoring (MRM) transitions for zopiclone, its major metabolites, and a proposed transition for the deuterated internal standard, **N-Desmethyl Zopiclone-d8**. These transitions are essential for the specific detection and quantification of each compound.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Zopiclone	389.1	245.1
N-Desmethylzopiclone	375.1	245.0
Zopiclone-N-oxide	405.1	307.1
N-Desmethyl Zopiclone-d8 (Internal Standard)	383.2	253.0

Experimental Protocols

Below are detailed protocols for the analysis of zopiclone and its metabolites in human plasma and urine, utilizing **N-Desmethyl Zopiclone-d8** as an internal standard.

Protocol 1: Analysis in Human Plasma using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and quantification of zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide from human plasma.

1. Materials and Reagents:

- Human plasma
- **N-Desmethyl Zopiclone-d8** internal standard solution (100 ng/mL in methanol)
- Zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide reference standards
- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid
- Water (LC-MS grade)
- Mixed-mode solid-phase extraction (SPE) cartridges
- Centrifuge
- LC-MS/MS system

2. Sample Preparation:

- Pipette 200 μ L of human plasma into a microcentrifuge tube.
- Add 20 μ L of the 100 ng/mL **N-Desmethyl Zopiclone-d8** internal standard solution.
- Vortex for 10 seconds.
- Add 400 μ L of 0.1% formic acid in water and vortex.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

3. LC-MS/MS Analysis:

- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 μ m)

- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode, monitoring the MRM transitions listed in the table above.

Protocol 2: Analysis in Human Urine using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the analysis of zopiclone and its metabolites in urine samples.

1. Materials and Reagents:

- Human urine
- **N-Desmethyl Zopiclone-d8** internal standard solution (100 ng/mL in methanol)
- Reference standards
- Methyl tert-butyl ether (MTBE)
- Sodium hydroxide

- LC-MS/MS system and other materials as in Protocol 1.

2. Sample Preparation:

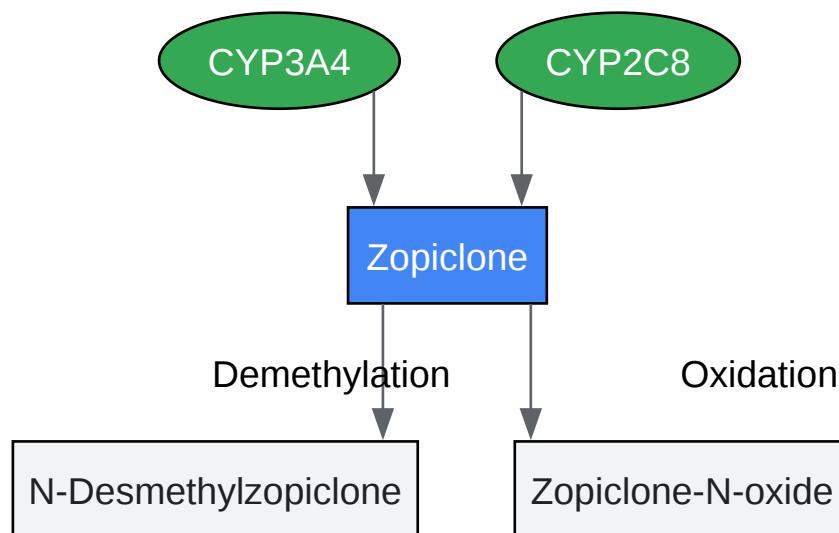
- Pipette 500 μ L of urine into a glass tube.
- Add 25 μ L of the 100 ng/mL **N-Desmethyl Zopiclone-d8** internal standard solution.
- Add 50 μ L of 1 M sodium hydroxide.
- Add 2 mL of MTBE.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube.
- Evaporate to dryness under nitrogen at 40°C.
- Reconstitute in 100 μ L of mobile phase.

3. LC-MS/MS Analysis:

- Follow the same LC-MS/MS conditions as described in Protocol 1.

Visualizations

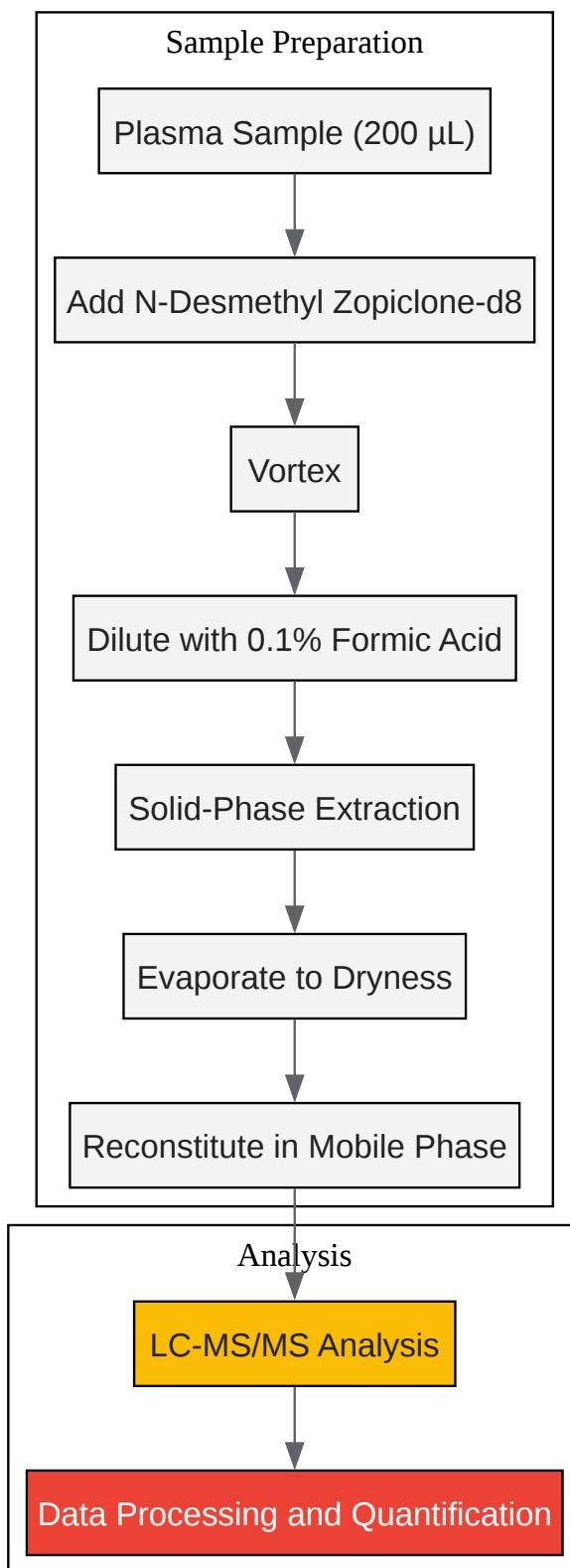
Metabolic Pathway of Zopiclone



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Caption: Metabolic conversion of zopiclone.

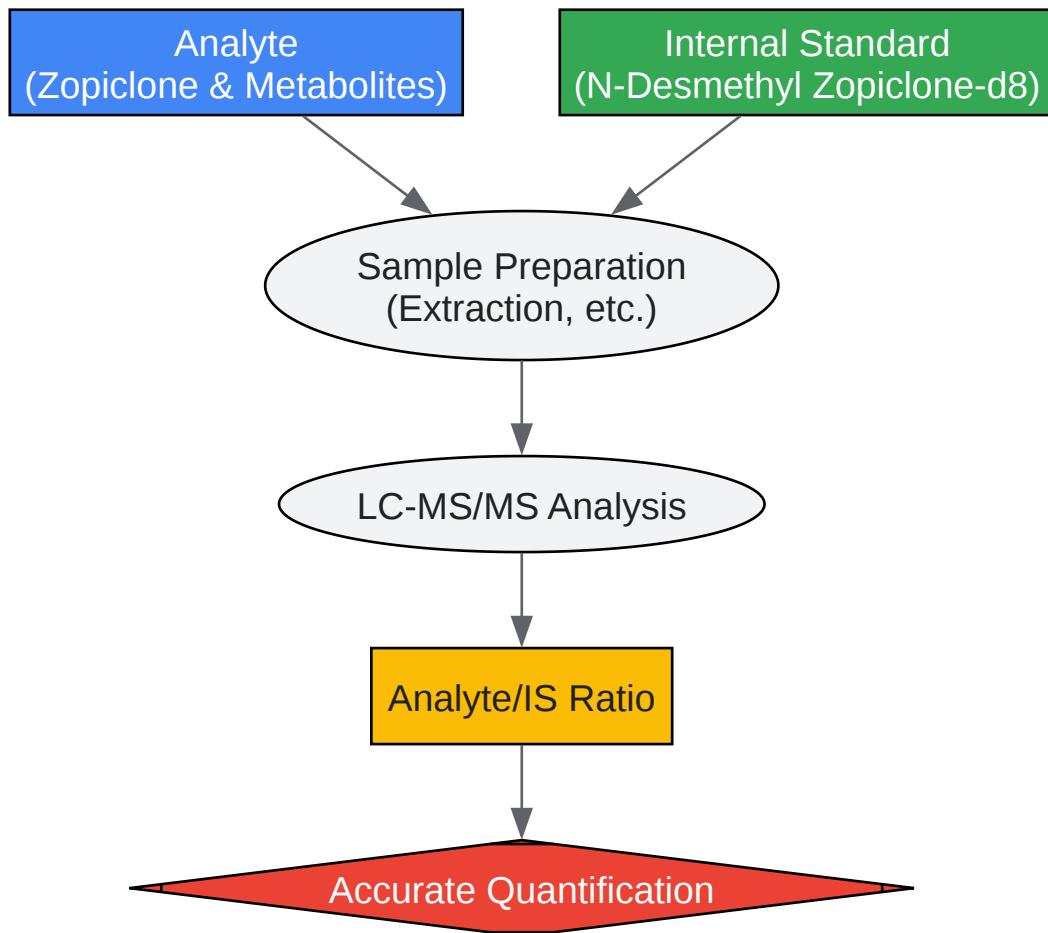
Experimental Workflow for Plasma Analysis



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Caption: Plasma sample analysis workflow.

Role of Internal Standard



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Caption: Internal standard principle.

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